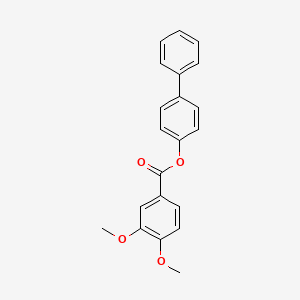

4-biphenylyl 3,4-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-biphenylyl 3,4-dimethoxybenzoate involves various chemical reactions and methodologies. For instance, the synthesis of 3,8-dimethoxy-10,11-dihydrobenzo[j]fluoranthen-12-ones from biphenyl-4,4'-diol showcases a multi-step synthetic route involving double Claisen rearrangement, cross metathesis with ethyl acrylate, and polyphosphoric acid (PPA)-promoted Friedel-Crafts electrophilic benzannulation (Chang, Lee, & Wu, 2012).

Molecular Structure Analysis

Molecular structure analysis of derivatives related to 4-biphenylyl 3,4-dimethoxybenzoate can be conducted through various spectroscopic techniques. For example, the configuration of major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was established by X-ray diffraction analysis, indicating a significant degree of stereoselectivity in the reaction process (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of 4-biphenylyl 3,4-dimethoxybenzoate derivatives can be quite diverse. For example, the synthesis of liquid crystal monomers such as 4-(4-Allyloxybenzoyloxy)biphenyl from 3-bromopropene, 4-hydroxybenzoic acid, and 4-hydroxy diphenyl through Williamson reaction, acylation, and esterification reveals the compound's potential in forming nematic phase liquid-crystal behavior (Zhou, 2008).

Physical Properties Analysis

The physical properties of compounds related to 4-biphenylyl 3,4-dimethoxybenzoate, such as thermal stability and glass transition temperatures, are crucial for their application in various fields. For instance, polybenzimidazoles containing 4-phenyl phthalazinone moiety exhibited excellent thermal stability with high glass transition temperatures, indicating their potential for high-performance applications (Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-biphenylyl 3,4-dimethoxybenzoate derivatives can be explored through their reactivity in various chemical reactions. For example, the synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine showcased the scope of reactivity in [4 + 2] cycloaddition reactions, representing a systematic study in this area (Soenen, Zimpleman, & Boger, 2003).

Applications De Recherche Scientifique

Light Emission Modulation

Research has demonstrated that certain compounds, including derivatives of biphenyl, exhibit unique light emission characteristics. For instance, (4-biphenylyl)phenyldibenzofulvene is weakly luminescent in its amorphous phase but becomes highly emissive upon crystallization. This crystallization-induced emission enhancement effect enables the compound's emission to be repeatedly switched between dark and bright states through specific processes, showcasing its potential in optical applications and materials science (Dong et al., 2007).

Synthetic Methodologies

A study on the polyphosphoric acid-promoted synthesis of specific derivatives from biphenyl highlights the compound's versatility in chemical synthesis. The process entails a seven-step route that includes a double Claisen rearrangement and a Friedel-Crafts electrophilic benzannulation, yielding products with potential applications in medicinal chemistry and material sciences (Chang, Lee, & Wu, 2012).

Coordination Polymers

The synthesis and study of a zinc carboxylate network containing metal sites with low coordination numbers explore the structural aspects of coordination chemistry. Using a bifunctional m-terphenyl derivative, researchers have shown how steric hindrance can influence the coordination environment at metal centers, contributing to our understanding of metal-organic frameworks and their potential applications in catalysis and material science (Dickie et al., 2005).

Antioxidant and Antiradical Activity

A study focused on the synthesis and investigation of antioxidant activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles provides insight into the potential therapeutic applications of biphenyl derivatives. These compounds exhibited promising in vitro antioxidant activity, highlighting their potential as candidates for further evaluation in the development of antioxidant therapies (Spasov et al., 2022).

Environmental Degradation

The degradation of biphenyl by specific microbial strains, such as Mycobacterium sp. PYR-1, has been investigated to understand the breakdown of biphenyl in the environment. This research provides valuable insights into the bioremediation of biphenyl and related compounds, offering strategies for mitigating environmental pollution (Moody et al., 2002).

Propriétés

IUPAC Name |

(4-phenylphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-23-19-13-10-17(14-20(19)24-2)21(22)25-18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQVVGKBWFURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-yl 3,4-dimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)